molecular formula C19H23BN2O3 B14772934 6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide

6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B14772934
M. Wt: 338.2 g/mol
InChI Key: NFRDRJBOCNFZLT-UHFFFAOYSA-N
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Description

6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide is an organic compound that features a pyridine ring substituted with a carboxamide group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with a boronic acid or ester. The general reaction conditions include the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound would likely scale up the Miyaura borylation reaction, optimizing parameters such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide involves its ability to participate in various chemical reactions. The boronate ester group can form reversible covalent bonds with diols, making it useful in sensing applications. The carboxamide group can interact with biological targets through hydrogen bonding and other non-covalent interactions, potentially modulating the activity of enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide is unique due to its combination of a pyridine ring, a carboxamide group, and a boronate ester. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

Molecular Formula

C19H23BN2O3

Molecular Weight

338.2 g/mol

IUPAC Name

6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide

InChI

InChI=1S/C19H23BN2O3/c1-13-9-8-12-16(21-13)17(23)22-15-11-7-6-10-14(15)20-24-18(2,3)19(4,5)25-20/h6-12H,1-5H3,(H,22,23)

InChI Key

NFRDRJBOCNFZLT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C3=CC=CC(=N3)C

Origin of Product

United States

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